Home > Products > Screening Compounds P1906 > Ethyl Fingolimod Hydrochloride
Ethyl Fingolimod Hydrochloride - 162361-23-1

Ethyl Fingolimod Hydrochloride

Catalog Number: EVT-1487214
CAS Number: 162361-23-1
Molecular Formula: C₂₁H₃₈ClNO₂
Molecular Weight: 371.98
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ethyl Fingolimod Hydrochloride is a sphingosine analog that acts on sphingosine-1-phosphate receptors (S1PR). It is used clinically as a treatment for autoimmune diseases such as multiple sclerosis . This compound prevents the movement of autoreactive lymphocytes from the lymph nodes into circulation .

Synthesis Analysis

An efficient and scalable synthesis of the immunomodulating drug fingolimod hydrochloride has been developed with the aziridine regioselective ring-opening reaction as a key step . This process involves simple commercially available octanophenone as a starting material . The route is effective involving seven steps to achieve the target, thus reducing the cycle time, and is cost-efficient by 50% .

Molecular Structure Analysis

The molecular formula of Ethyl Fingolimod Hydrochloride is C21H38ClNO2 . The crystal structure of fingolimod hydrochloride has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques .

Chemical Reactions Analysis

Fingolimod hydrochloride was subjected to oxidative, acid, base, hydrolytic, thermal, and photolytic stress, and analysis was conducted to determine the amounts of related impurities formed . A simple, selective, linear, precise, and accurate RP-HPLC method was developed and validated for the Quantitation of Fingolimod Hydrochloride .

Physical And Chemical Properties Analysis

The molecular weight of Ethyl Fingolimod Hydrochloride is 372.0 g/mol. It has a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 14 .

Future Directions
  • Novel Drug Delivery Systems: Further research on incorporating fingolimod hydrochloride into sophisticated drug delivery systems, like nanoparticles or microspheres, can help enhance its therapeutic efficacy and target specific tissues. []
  • Understanding Polymorphism: Comprehensive investigations into the different polymorphic forms of fingolimod hydrochloride and their impact on drug performance can lead to the development of optimized formulations with improved bioavailability and stability. [, ]
  • Exploring New Therapeutic Applications: Research into the potential of fingolimod hydrochloride in treating other autoimmune and inflammatory diseases beyond its current applications holds promise for future therapeutic development. [, , , ]

Fingolimod Hydrochloride (FTY720)

  • Compound Description: Fingolimod hydrochloride (FTY720) is an orally active sphingosine 1-phosphate (S1P) receptor modulator with a structure similar to sphingosine []. It is a prodrug that, upon phosphorylation, binds to S1P receptors on lymphocytes, sequestering them in lymphoid tissues and reducing their migration to the central nervous system, thereby exerting an immunosuppressive effect. Fingolimod hydrochloride has been approved for the treatment of relapsing-remitting multiple sclerosis [, , , , ].
  • Relevance: Fingolimod Hydrochloride is structurally very similar to Ethyl Fingolimod Hydrochloride. The only difference is the esterifying group of the carboxylic acid moiety, with Fingolimod Hydrochloride having a hydrogen atom and Ethyl Fingolimod Hydrochloride having an ethyl group. This close structural relationship suggests that Ethyl Fingolimod Hydrochloride may possess similar biological activity to Fingolimod Hydrochloride [].

Myriocin (ISP-I)

  • Compound Description: Myriocin (ISP-I), a metabolite of the fungus Isaria sinclairii, is a potent immunosuppressant [].
  • Relevance: Myriocin (ISP-I) served as a structural basis for the chemical modification that led to the discovery of Fingolimod Hydrochloride (FTY720) [].
  • Compound Description: This compound is the free base form of Fingolimod Hydrochloride [].

Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]malonate

  • Compound Description: This compound is a key intermediate in the synthesis of Fingolimod hydrochloride [].

Ethyl l-Thiazolidine-4-carboxylate Hydrochloride

  • Compound Description: This compound's solubility behavior in various solvents has been studied [].

Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate Hydrochloride

  • Compound Description: This compound is an investigational pharmaceutical compound with identified polymorphic forms [].

(2Z)-4,6-Diphenyl-N-((2-(Piperidin-1-yl)Ethyl]-2H-1,3-Thiazin-2-Imino Hydrochloride

  • Compound Description: This newly synthesized compound has shown moderate antimicrobial activities [].

Cetirizine Hydrochloride

  • Compound Description: Cetirizine Hydrochloride is an antihistamine medication used to treat allergies [].
  • Relevance: Its solubility in various solvents, including pure solvents and mixtures, has been extensively studied. These studies might provide valuable insights when investigating the solubility and formulation of Ethyl Fingolimod Hydrochloride [].

Deferiprone

  • Compound Description: Deferiprone is a medication primarily used to remove excess iron from the body [].

Trimetazidine Hydrochloride

  • Compound Description: Trimetazidine Hydrochloride is a drug used to treat angina pectoris [].
  • Relevance: This compound, like Ethyl Fingolimod Hydrochloride, is a hydrochloride salt. Studying its solubility and molecular interactions in various solvents can offer insights into the solubility behavior of other hydrochloride salts, including Ethyl Fingolimod Hydrochloride [].

Ethyl‐N‐dodecanoyl‐l‐arginate hydrochloride (LAE)

  • Compound Description: Ethyl‐N‐dodecanoyl‐l‐arginate hydrochloride (LAE) is a cationic surfactant used as a food preservative. It exhibits broad-spectrum antibacterial activities and minimal resistance development [].

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604)

  • Compound Description: K-604 is a potent and selective acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor with high aqueous solubility and improved oral absorption compared to its predecessors. It is currently a clinical candidate for treating diseases related to ACAT-1 overexpression [].
Synthesis Analysis

Methods and Technical Details

The synthesis of Ethyl Fingolimod Hydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available compounds such as octanophenone or n-octylbenzene.
  2. Reactions:
    • Friedel-Crafts Acylation: This reaction introduces an acyl group to the aromatic ring.
    • Reduction: Various reducing agents like sodium borohydride or palladium on carbon are employed to convert nitro groups to amines.
    • Aldol Reaction: Formaldehyde is used in conjunction with other reagents to form intermediate compounds.
    • Salt Formation: The final step involves reacting the amine with hydrochloric acid to form the hydrochloride salt .
Molecular Structure Analysis

Structure and Data

Ethyl Fingolimod Hydrochloride has a complex molecular structure characterized by:

  • Chemical Formula: C19H34ClNO3
  • Molecular Weight: Approximately 359.22 g/mol
  • Structural Features: The compound consists of a long aliphatic chain (octyl), an aromatic ring, and a hydroxyl group, contributing to its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing Ethyl Fingolimod Hydrochloride can be summarized as follows:

  1. Reduction Reactions: Nitro groups are reduced to amines using sodium borohydride or palladium-catalyzed hydrogenation.
  2. Aldol Condensation: The reaction between formaldehyde and other substrates leads to the formation of key intermediates.
  3. Nucleophilic Substitution: This step often involves sodium nitrite in N,N-dimethylformamide to facilitate the formation of desired intermediates without significant side reactions .

These reactions are carefully monitored using Thin Layer Chromatography (TLC) to ensure purity and yield at each stage.

Mechanism of Action

Process and Data

Ethyl Fingolimod Hydrochloride functions primarily as a sphingosine-1-phosphate receptor modulator. Its mechanism involves:

  • Receptor Binding: The compound binds to sphingosine-1-phosphate receptors on lymphocytes.
  • Lymphocyte Trapping: This binding prevents lymphocytes from exiting lymph nodes, thereby reducing their availability in peripheral blood and central nervous system.
  • Immunomodulation: By limiting lymphocyte circulation, Ethyl Fingolimod Hydrochloride effectively reduces inflammatory responses associated with multiple sclerosis .

This mechanism highlights its role in modulating immune responses rather than directly killing cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ethyl Fingolimod Hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water and 0.1 N hydrochloric acid, which is advantageous for oral formulations.
  • Stability: The hydrochloride salt form demonstrates superior stability compared to its base form, making it preferable for pharmaceutical applications .

Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity, particle size distribution, and other critical quality attributes during manufacturing processes.

Applications

Scientific Uses

Ethyl Fingolimod Hydrochloride is primarily utilized in:

  • Pharmaceutical Development: As an active pharmaceutical ingredient for treating multiple sclerosis.
  • Research Applications: Investigated for potential uses in other autoimmune diseases due to its immunomodulatory effects.

Its development has been pivotal in providing new therapeutic options for patients suffering from chronic inflammatory conditions, highlighting its significance in modern medicine .

Introduction to Ethyl Fingolimod Hydrochloride

Historical Development of Sphingosine-1-Phosphate Receptor Modulators

The genesis of S1P receptor modulators traces to serendipitous discoveries in fungal metabolites. Initial research focused on myriocin (ISP-I), isolated from Isaria sinclairii (formerly Cordyceps sinclairii), which demonstrated potent immunosuppressive activity but exhibited prohibitive toxicity in vivo [4] [7]. Early pharmacological studies revealed myriocin’s capacity to inhibit serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis [5]. However, structural simplification efforts aimed at reducing toxicity unexpectedly shifted the compound’s mechanism away from SPT inhibition toward S1P receptor modulation [7].

Fingolimod (FTY720), synthesized in 1992 via chemical modification of myriocin, emerged as the foundational S1P modulator. Its immunosuppressive efficacy surpassed cyclosporine A in rodent allograft models by 30-fold, catalyzing clinical development [4]. Critical mechanistic insights emerged in 2002 when phosphorylated fingolimod (fingolimod-P) was identified as a high-affinity functional antagonist of S1P receptors, inducing receptor internalization and lymphocyte sequestration in lymphoid tissues [1] [4]. This breakthrough validated S1P receptors as druggable targets for autoimmune conditions, spurring development of second-generation modulators with refined receptor selectivity profiles.

Structural Evolution from Myriocin to Fingolimod Derivatives

The structural transformation from myriocin to fingolimod derivatives exemplifies rational drug design leveraging natural product scaffolds:

  • Myriocin’s complexity (Figure 1) featured a 20-carbon backbone with four chiral centers, a C6-C7 trans double bond, C3/C4 diol, C1 carboxylic acid, and C14 ketone [4] [7]. This intricate structure contributed to synthetic challenges and toxicity.
  • Initial simplification involved converting the C1 carboxylic acid to a hydroxymethyl group (yielding ISP-I-28), reducing toxicity while preserving immunosuppressive activity [4]. Subsequent elimination of chiral centers and unsaturated bonds produced symmetric 2-alkyl-2-amino-1,3-propanediol scaffolds (e.g., ISP-I-55) [7].
  • Critical phenyl insertion at the C2 alkyl terminus generated fingolimod, enhancing potency and pharmacokinetic properties. The phenyl ring’s position proved pharmacologically decisive, with para-substitution maximizing efficacy [4] [7].
  • Fingolimod’s structural core comprises a propanediol polar head, phenyl spacer, and lipophilic octyl tail—mimicking endogenous sphingosine while enabling synthetic diversification (Figure 1) [9].

Table 1: Structural Evolution from Myriocin to Ethyl Fingolimod Derivatives

CompoundKey Structural FeaturesPharmacological Advancement
Myriocin (ISP-I)C20 chain, C1-COOH, C14=O, C6=C7, chiral centers at C2,C3,C4Potent but toxic immunosuppression; SPT inhibition
ISP-I-28C1-CH₂OH instead of COOHReduced toxicity; retained immunosuppression
ISP-I-55Simplified C14 alkyl chain; no chiral centersOral bioavailability; maintained in vivo efficacy
Fingolimod (FTY720)2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diolS1P receptor modulation; first oral MS DMT
Ethyl DerivativesEthyl substitution at propanediol or phenyl linkageEnhanced selectivity; optimized pharmacokinetics

Rationale for Ethyl Substitution in Fingolimod Hydrochloride Analog Design

Ethyl substitution in fingolimod hydrochloride analogs addresses three core limitations of the parent compound:

  • Receptor Selectivity Optimization:Fingolimod-P activates S1P₁,₃,₄,₅ receptors, with S1P₃ agonism linked to bradycardia and vascular effects [1] [10]. Ethyl modifications alter spatial occupancy near the phosphorylation site or phenyl domain, potentially attenuating S1P₃ affinity while preserving S1P₁ engagement. Computational modeling suggests ethyl groups introduce steric constraints that differentially impact receptor subtype docking [9].

  • Pharmacokinetic Refinement:Fingolimod’s long elimination half-life (6–9 days) necessitates prolonged monitoring post-discontinuation. Ethyl derivatives exhibit modulated sphingosine kinase kinetics, potentially accelerating metabolic clearance. The ethyl moiety’s hydrophobicity may also enhance blood-brain barrier penetration, relevant for CNS-targeted applications [9].

  • Functional Antagonism Enhancement:Unlike endogenous S1P (which induces transient receptor internalization), fingolimod-P causes sustained S1P₁ degradation. Ethyl substitutions may prolong receptor residency time or alter intracellular trafficking, intensifying lymphocyte sequestration while permitting rapid reversibility—addressing risks like delayed immune reconstitution [1] [10].

Table 2: Impact of Ethyl Substitution on S1P Receptor Binding Profiles

Receptor SubtypeFingolimod-P EC₅₀ (nM)Ethyl Derivative EC₅₀ (nM)*Physiological Consequence
S1P₁0.3–0.60.2–0.5Lymphocyte egress inhibition
S1P₃3.0–6.015.0–30.0Reduced bradycardia risk
S1P₄1.0–2.52.0–5.0Neutrophil/lymphocyte modulation
S1P₅0.5–1.20.6–1.5Oligodendrocyte/CNS effects

Hypothetical data based on structural-activity trends in second-generation modulators [1] [10].

Ethyl fingolimod hydrochloride thus embodies a structure-function refinement strategy, leveraging subtle steric and electronic perturbations to amplify therapeutic specificity while mitigating off-target liabilities inherent to broad-spectrum S1P modulators.

Properties

CAS Number

162361-23-1

Product Name

Ethyl Fingolimod Hydrochloride

Molecular Formula

C₂₁H₃₈ClNO₂

Molecular Weight

371.98

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.